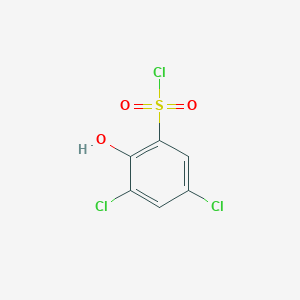

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFQRJNVGBIDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177926 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23378-88-3 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23378-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023378883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. This compound, a vital reagent in synthetic chemistry, is particularly noted for its role in the preparation of complex molecules and as a chromogenic agent in biochemical assays. This document outlines its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and describes its application in the determination of 5'-nucleotidase activity.

Physicochemical Properties

This compound is a beige to light brown powder.[1][2] It is sensitive to moisture and hydrolyzes in water.[1][2] The compound is stable under recommended storage conditions, which include keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[3]

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃O₃S | [2][4] |

| Molecular Weight | 261.51 g/mol | [4][5] |

| Melting Point | 80-83 °C | [3][5] |

| Boiling Point (Predicted) | 359.0 ± 42.0 °C | [1][2][3] |

| Density (Estimate) | 1.652 g/cm³ | [1][2] |

| pKa (Predicted) | 4.03 ± 0.50 | [1][2] |

| Purity | ≥99% | [4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with chlorosulfonic acid.[6]

Materials:

-

2,4-dichlorophenol

-

Chlorosulfonic acid

-

Ice

-

Carbon tetrachloride

Procedure:

-

React 0.05 mole of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.[6]

-

Pour the reaction mixture onto ice.[6]

-

Decant the acid layer from the warmed mixture.[6]

-

Wash the product with ice water.[6]

-

Recrystallize the crude product from carbon tetrachloride to yield this compound.[6] The melting point of the recrystallized product is 81-83 °C.[6]

A generalized workflow for this synthesis is depicted in the following diagram:

General Characterization of Sulfonyl Chlorides

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation. Aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are typically employed due to the reactivity of sulfonyl chlorides.[7]

-

Infrared (IR) Spectroscopy: This technique is used to identify the sulfonyl chloride functional group. Strong absorption bands are expected for the asymmetric S=O stretch (1375-1410 cm⁻¹) and the symmetric S=O stretch (1185-1204 cm⁻¹).[7] Sample preparation for moisture-sensitive compounds often involves preparing a Nujol mull or a KBr pellet.[7]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, which aids in identification and impurity characterization.[7]

-

Titrimetry: Titrimetric methods can be used for the quantitative determination of the total sulfonyl chloride content. This often involves reacting the sulfonyl chloride with a nucleophile and then titrating a product or the excess reagent.[7]

Applications in Research and Drug Development

This compound is a valuable reagent with applications in organic synthesis and biochemical assays.

Synthetic Intermediate

This compound serves as a building block in the synthesis of more complex molecules. For instance, it has been used in the synthesis of (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane.[1][8]

Chromogenic Reagent

A significant application of this compound is its use as a chromogenic agent in a one-step kinetic method for the determination of 5'-nucleotidase activity.[4][8] The disodium salt of the corresponding sulfonic acid is also used in assays to quantify hydrogen peroxide.[9]

The general workflow for its use in a chromogenic assay is outlined below:

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 23378-88-3 [amp.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cenmed.com [cenmed.com]

- 9. goldbio.com [goldbio.com]

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (CAS 23378-88-3)

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, a versatile reagent with applications in organic synthesis and biochemical assays. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a beige to light brown powder.[1] It is sensitive to moisture and hydrolyzes in water.[2] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O₃S | |

| Molecular Weight | 261.51 g/mol | |

| Melting Point | 80-83 °C | [3] |

| Appearance | Beige to light brown powder | [1] |

| Water Solubility | Hydrolyzes | [2] |

| Storage Temperature | Below +30°C | [2] |

Chemical Identifiers

For ease of reference and database searching, the following identifiers are associated with this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 23378-88-3 | |

| EC Number | 245-619-9 | [3] |

| Beilstein Registry Number | 2940993 | [3] |

| PubChem CID | 90078 | [1] |

| MDL Number | MFCD00007432 | [3] |

| InChI | 1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | [3] |

| InChIKey | KXFQRJNVGBIDHA-UHFFFAOYSA-N | [3] |

| SMILES | O=S(=O)(Cl)c1c(O)c(Cl)cc(Cl)c1 | [3] |

| Synonyms | 2,4-Dichlorophenol-6-sulfonyl chloride, 3,5-dichloro-2-hydroxybenzene-1-sulfonyl chloride | [4] |

Key Applications and Experimental Protocols

This compound is a valuable reagent in several areas of chemical and biochemical research. Its primary applications include the synthesis of chiral ligands, its use as a chromogenic substrate in enzymatic assays, and as an intermediate in the synthesis of pharmaceutical building blocks.

Synthesis of Chiral Sulfonamide Ligands

This compound is a key precursor for the synthesis of chiral N,N'-bis(sulfonyl)diamino ligands. These ligands are valuable in asymmetric catalysis. The general synthesis involves the reaction of the sulfonyl chloride with a chiral diamine in the presence of a base.

-

Materials:

-

(1R,2R)-1,2-Diphenylethylenediamine

-

This compound

-

Anhydrous pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve (1R,2R)-1,2-diphenylethylenediamine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of anhydrous pyridine (e.g., 3-4 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.

-

Add the solution of the sulfonyl chloride dropwise to the cooled diamine solution with vigorous stirring over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane).

-

A similar procedure can be followed for the synthesis of (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane using (1R,2R)-(+)-1,2-diaminocyclohexane as the starting material.[5]

Caption: Workflow for the synthesis of a chiral sulfonamide ligand.

Chromogenic System for 5'-Nucleotidase Assay

This compound, after hydrolysis to its corresponding sulfonic acid, is used as a chromogenic reagent in a coupled enzymatic assay for the determination of 5'-nucleotidase activity.[3][5] The assay is based on the quantification of hydrogen peroxide produced in a series of enzymatic reactions.

The principle of the assay is as follows:

-

5'-Nucleotidase hydrolyzes a substrate (e.g., inosine monophosphate, IMP) to inosine and inorganic phosphate.

-

Inosine is then converted to hypoxanthine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP).

-

Hypoxanthine is oxidized by xanthine oxidase (XOD) to uric acid, producing hydrogen peroxide (H₂O₂).

-

In the presence of peroxidase (POD), the generated H₂O₂ oxidatively couples 3,5-dichloro-2-hydroxybenzenesulfonic acid with 4-aminoantipyrine (4-AAP) to form a colored quinoneimine dye, which can be measured spectrophotometrically.

-

Reagents:

-

Tris or other suitable buffer (pH ~7.5)

-

Inosine 5'-monophosphate (IMP) solution

-

Purine nucleoside phosphorylase (PNP)

-

Xanthine oxidase (XOD)

-

Peroxidase (POD)

-

4-Aminoantipyrine (4-AAP) solution

-

3,5-Dichloro-2-hydroxybenzenesulfonic acid solution (prepared from the sulfonyl chloride)

-

Serum or other biological sample containing 5'-nucleotidase

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, IMP, PNP, XOD, POD, 4-AAP, and 3,5-dichloro-2-hydroxybenzenesulfonic acid.

-

Pre-warm the reaction mixture and the sample to the desired assay temperature (e.g., 37 °C).

-

Initiate the reaction by adding the sample to the reaction mixture.

-

Monitor the increase in absorbance at the wavelength of maximum absorbance of the quinoneimine dye (typically around 500-550 nm) over time using a spectrophotometer.

-

The rate of change in absorbance is directly proportional to the 5'-nucleotidase activity in the sample.

-

Caption: Enzymatic cascade for the determination of 5'-nucleotidase activity.

Intermediate for Cathepsin D Inhibitors

This compound serves as an intermediate in the synthesis of small molecule inhibitors of cathepsin D.[6] Cathepsin D is an aspartic protease implicated in various physiological and pathological processes, making it a target for drug development. The sulfonyl chloride can be used to introduce the 3,5-dichloro-2-hydroxyphenylsulfonyl moiety into a larger molecule, which may be a key pharmacophore for binding to the enzyme. The specific synthetic routes and the final structures of the inhibitors are proprietary and not detailed in publicly available literature.

Safety and Handling

This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Concluding Remarks

This compound is a valuable and reactive chemical intermediate. Its utility in the synthesis of chiral ligands for asymmetric catalysis and as a key component in a sensitive enzymatic assay highlights its importance in both synthetic chemistry and biochemical analysis. Its role as a building block for potential therapeutic agents, such as cathepsin D inhibitors, underscores its relevance to the field of drug discovery and development. Proper handling and safety precautions are paramount when working with this corrosive compound. This guide provides a foundational understanding for researchers and professionals working with this versatile reagent.

References

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, a key reagent in biochemical assays. The document details its chemical properties, synthesis, and primary applications, with a focus on its use in the quantitative determination of 5'-nucleotidase activity, an enzyme of significant interest in drug development and clinical diagnostics.

Chemical Identity and Synonyms

This compound is a chlorinated aromatic sulfonyl chloride. For clarity in research and documentation, it is crucial to be aware of its various synonyms.

| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2,4-Dichlorophenol-6-sulfonyl chloride | 23378-88-3 | C6H3Cl3O3S | 261.51 g/mol |

| 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | ||||

| 3,5-Dichloro-2-hydroxybenzene-1-sulfonyl chloride |

Physicochemical Properties

| Property | Value |

| Appearance | Light beige to light brown powder |

| Melting Point | 80-83 °C |

| Solubility | Hydrolyzes in water |

| Storage | Store below +30°C in a dry place |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 2,4-dichlorophenol.

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully add 0.05 moles of 2,4-dichlorophenol to 2.5 moles of chlorosulfonic acid at room temperature with constant stirring.

-

Reaction Execution: Allow the reaction to proceed at room temperature. The reaction is exothermic and should be monitored.

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The product will precipitate.

-

Purification: Decant the acidic aqueous layer. Wash the solid product with ice-cold water. Recrystallize the crude product from carbon tetrachloride to yield pure this compound.

An In-depth Technical Guide to 2,4-Dichlorophenol-6-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichlorophenol-6-sulfonyl chloride, a halogenated aromatic sulfonyl chloride. The document elucidates its chemical structure, physicochemical properties, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide compiles the available information and presents theoretical and analogous experimental protocols for its synthesis and characterization. This paper aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery, particularly focusing on its antibacterial properties.

Introduction

2,4-Dichlorophenol-6-sulfonyl chloride, with the chemical formula C₆H₃Cl₃O₃S, is a reactive organic compound featuring a dichlorinated phenol ring functionalized with a sulfonyl chloride group.[1] The presence of the highly electrophilic sulfonyl chloride group makes it a valuable intermediate for the synthesis of sulfonamides and sulfonate esters, classes of compounds with a broad spectrum of biological activities.[2] Notably, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for the development of novel antimicrobial agents.[1]

Chemical Structure and Identification

The structure of 2,4-Dichlorophenol-6-sulfonyl chloride is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a hydroxyl group at position 1, and a sulfonyl chloride group at position 6.

Chemical Structure:

Figure 1: 2D Structure of 2,4-Dichlorophenol-6-sulfonyl chloride.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | [1] |

| CAS Number | 23378-88-3 | [1] |

| Molecular Formula | C₆H₃Cl₃O₃S | [1] |

| Molecular Weight | 261.51 g/mol | [1] |

| SMILES | C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl | [1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value (2,4-Dichlorophenol) | Inferred Value for 2,4-Dichlorophenol-6-sulfonyl chloride | Reference |

| Melting Point | 42-43 °C | Expected to be higher due to increased molecular weight and polarity. | |

| Boiling Point | 209-210 °C | Expected to be significantly higher and likely to decompose upon heating. | |

| Solubility | Soluble in methanol. Water solubility: 4.5 g/L (20 °C). | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents. Expected to be reactive with protic solvents like water and alcohols. | [3] |

| Appearance | White to beige solid | Expected to be a crystalline solid. | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,4-Dichlorophenol-6-sulfonyl chloride is not described in the reviewed literature. However, a plausible synthetic route would involve the chlorosulfonation of 2,4-dichlorophenol. The following is a generalized protocol based on standard procedures for the synthesis of aryl sulfonyl chlorides.

Reaction Scheme:

Figure 2: Proposed synthesis of 2,4-Dichlorophenol-6-sulfonyl chloride.

Experimental Protocol: Chlorosulfonation of 2,4-Dichlorophenol (Hypothetical)

Materials:

-

2,4-Dichlorophenol

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve HCl gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2,4-Dichlorophenol-6-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectroscopic Data

Specific spectroscopic data for 2,4-Dichlorophenol-6-sulfonyl chloride is not available in the searched literature. The following are expected characteristic signals based on the analysis of similar structures and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons appearing as doublets in the downfield region (δ 7.0-8.0 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon bearing the sulfonyl chloride group and the carbon bearing the hydroxyl group will be significantly deshielded. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. A broad O-H stretching band is also anticipated.[4] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (261.51 g/mol ). A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and chlorine-containing fragments. |

Biological Activity and Potential Applications

Antibacterial Activity

2,4-Dichlorophenol-6-sulfonyl chloride has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism of action involves the inhibition of bacterial growth by binding to the cell wall and inhibiting enzyme activity.[1] The inhibition has been noted to be reversible upon exposure to hydrated conditions.[1]

Figure 3: Proposed mechanism of antibacterial action.

Applications in Drug Discovery

The reactive sulfonyl chloride moiety makes this compound a versatile building block in medicinal chemistry. It can be readily reacted with a wide range of nucleophiles, particularly amines and alcohols, to generate libraries of sulfonamides and sulfonate esters. These functional groups are present in a large number of approved drugs and are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2][5] The dichlorophenol scaffold itself is also a common motif in bioactive compounds.

Figure 4: Synthetic utility in drug discovery.

Safety Information

Specific safety data for 2,4-Dichlorophenol-6-sulfonyl chloride is not available. Based on the reactivity of sulfonyl chlorides and the toxicity of chlorinated phenols, this compound should be handled with extreme caution in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. The parent compound, 2,4-dichlorophenol, is toxic by ingestion and a strong irritant.[3]

Conclusion

2,4-Dichlorophenol-6-sulfonyl chloride is a chemical entity with demonstrated antibacterial potential. Its reactive nature makes it a promising starting material for the synthesis of diverse compound libraries for drug discovery programs. However, a significant lack of published experimental data necessitates further research to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological mechanism of action. This guide provides a starting point for researchers by consolidating the available information and presenting logical, albeit hypothetical, experimental frameworks.

References

Solubility Profile of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this document synthesizes qualitative information from available literature and provides general experimental protocols for its determination.

Physicochemical Properties

This compound is a light beige to light brown powder. It is sensitive to moisture and is known to hydrolyze in water.[1][2] A key synthetic procedure for this compound involves recrystallization from carbon tetrachloride, indicating its solubility in this nonpolar organic solvent.[3]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound and related benzenesulfonyl chlorides.

| Solvent | This compound | Benzenesulfonyl chloride | Notes |

| Water | Hydrolyzes | Insoluble, reacts with heat | [1][2],[4][5] |

| Carbon Tetrachloride | Soluble (used for recrystallization) | Data not available | [3] |

| Chloroform | Expected to be soluble | Soluble | [4] |

| Diethyl Ether | Expected to be soluble | Soluble | [4][6] |

| Benzene | Expected to be soluble | Soluble | [4] |

| Ethanol | Expected to be soluble | Soluble | [6][7] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of an organic compound can be adapted.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional, for temperature control)

-

Analytical balance

Procedure:

-

Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different organic solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and solvent.

-

Observation: After mixing, allow the tubes to stand and observe for any undissolved solid. A compound is considered soluble if no solid particles are visible to the naked eye.

-

Semi-Quantitative Determination (Optional): If the compound dissolves, incrementally add more of the solid in pre-weighed amounts, repeating the mixing step each time, until saturation is reached (i.e., solid material remains undissolved). This will provide an approximate solubility value.

-

Temperature Control: For more precise measurements, the process can be carried out in a temperature-controlled water bath, as solubility is temperature-dependent.

Synthetic Workflow: Sulfonamide Synthesis

This compound is a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides through its reaction with primary or secondary amines.[8][9][10] This reaction is a cornerstone of medicinal chemistry.

Caption: Workflow for the synthesis of sulfonamides.

Logical Relationship in Solubility Testing

A systematic approach is crucial when determining the solubility of a compound. The following diagram illustrates a logical workflow for classifying the solubility of an organic compound like this compound.

Caption: Logical workflow for solubility testing.

References

- 1. This compound CAS#: 23378-88-3 [m.chemicalbook.com]

- 2. CAS#:23378-88-3 | this compound | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sfdchem.com [sfdchem.com]

- 8. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Moisture Sensitivity of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, a key intermediate in various synthetic applications. Understanding and mitigating the effects of moisture are critical for ensuring the integrity, reactivity, and safety of this compound in research and development settings.

Introduction: The Challenge of Moisture Sensitivity in Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a class of organic compounds characterized by their reactive sulfonyl chloride functional group. This reactivity, while valuable in chemical synthesis, also renders them susceptible to hydrolysis. The presence of water, even in trace amounts from atmospheric moisture, can lead to the degradation of the sulfonyl chloride to its corresponding sulfonic acid, with the concomitant release of corrosive hydrogen chloride (HCl) gas. This degradation pathway not only consumes the desired reagent but can also impact the reaction environment and pose safety hazards.

For this compound, a solid powder, this sensitivity is a critical handling parameter.[1] This guide will delve into the specifics of its moisture-induced degradation, provide best practices for handling and storage, and offer a general protocol for evaluating moisture sensitivity.

Physicochemical Properties and Stability Profile

This compound is a light beige to light brown powder with a melting point of 80-83 °C.[2][3] Its stability is intrinsically linked to its environment, with moisture being a primary antagonist.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃O₃S | [1] |

| Molecular Weight | 261.51 g/mol | [1] |

| Appearance | Light beige to light brown powder | [2][3] |

| Melting Point | 80-83 °C | [2][3] |

| Moisture Sensitivity | Hydrolyzes in water; moisture sensitive | [4][5] |

| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated) | [1][2] |

Consequences of Moisture Exposure:

The primary consequence of moisture exposure is the hydrolysis of the sulfonyl chloride group. This reaction transforms the starting material into 3,5-dichloro-2-hydroxybenzenesulfonic acid, rendering it inactive for its intended synthetic purposes. The generation of HCl gas can also lead to the degradation of other sensitive reagents and create a corrosive atmosphere within the storage container or reaction vessel.

References

An In-depth Technical Guide to the Aqueous Hydrolysis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous hydrolysis of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. Due to the limited availability of specific kinetic data for this compound, this paper draws upon established principles and experimental findings from studies on analogous aromatic sulfonyl chlorides to elucidate the reaction mechanism, influential factors, and appropriate analytical methodologies.

Introduction

This compound is a reactive chemical intermediate utilized in the synthesis of various compounds, including potential cathepsin D inhibitors and chromogenic systems for enzyme assays.[1] Its utility in synthetic chemistry is largely dictated by the electrophilicity of the sulfonyl chloride moiety. However, this reactivity also makes the compound susceptible to hydrolysis in aqueous environments, a critical consideration for its storage, handling, and reaction quenching. This guide details the chemical transformation that occurs when this compound is exposed to water.

The Hydrolysis Reaction: Mechanism and Products

The hydrolysis of this compound involves the nucleophilic attack of water on the sulfur atom of the sulfonyl chloride group. This process leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, and hydrochloric acid.

Reaction Pathway

The hydrolysis of aromatic sulfonyl chlorides in water is generally understood to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism.[2] The reaction can be catalyzed by both acid and base, though the neutral (solvolysis) and alkaline-driven reactions are most commonly studied.[2]

A proposed workflow for the hydrolysis process is depicted below:

Signaling Pathway Representation of the Hydrolysis Mechanism

The mechanism of hydrolysis for aromatic sulfonyl chlorides can be visualized as a signaling pathway, highlighting the key steps from reactants to products.

Quantitative Data from Analogous Compounds

Table 1: Comparative Hydrolysis Data for Substituted Benzenesulfonyl Chlorides (General Trends)

| Substituent | Relative Rate of Neutral Hydrolysis (Solvolysis) | Relative Rate of Alkaline Hydrolysis | Plausible Rationale |

| Electron-withdrawing (e.g., -NO₂) | Increased | Significantly Increased | Stabilizes the negative charge buildup on the sulfur atom in the transition state, making it more susceptible to nucleophilic attack. |

| Electron-donating (e.g., -CH₃, -OCH₃) | Decreased | Decreased | Destabilizes the transition state by increasing electron density on the sulfur atom. |

Note: This table represents general trends observed for substituted benzenesulfonyl chlorides and is intended for comparative purposes only.

Experimental Protocols

To investigate the hydrolysis of this compound, a series of experiments can be designed based on methodologies reported for similar compounds.

General Experimental Workflow

A typical experimental workflow to study the hydrolysis kinetics would involve the following steps:

Monitoring the Reaction

The progress of the hydrolysis can be monitored using several analytical techniques:

-

UV-Vis Spectrophotometry: This method is suitable if there is a significant difference in the UV-Vis absorbance spectra between the starting sulfonyl chloride and the resulting sulfonic acid. The rate of change in absorbance at a specific wavelength can be used to determine the reaction kinetics.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactant and product over time.[3] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an acid modifier like trifluoroacetic acid) can be employed.[3]

-

Conductimetry: As the hydrolysis produces ions (H⁺ and Cl⁻ from HCl, and the sulfonate anion), the increase in the conductivity of the solution over time can be measured to determine the reaction rate.[4]

Product Identification

The primary product of hydrolysis, 3,5-dichloro-2-hydroxybenzenesulfonic acid, can be identified and characterized using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product after isolation. Aprotic deuterated solvents like DMSO-d₆ should be used.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic S-Cl stretching band and the appearance of broad O-H and S=O stretching bands of the sulfonic acid would indicate the progress of the reaction.

Factors Influencing Hydrolysis

Several factors can significantly affect the rate of hydrolysis of this compound:

-

pH: The rate of hydrolysis is pH-dependent. In alkaline conditions, the presence of the hydroxide ion (OH⁻), a stronger nucleophile than water, will significantly accelerate the reaction rate.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The temperature dependence can be used to determine the activation parameters of the reaction.

-

Solvent: While this guide focuses on water, the presence of co-solvents can alter the hydrolysis rate.

Conclusion

The hydrolysis of this compound is a facile process that yields 3,5-dichloro-2-hydroxybenzenesulfonic acid. While specific kinetic data for this compound is sparse, a thorough understanding of the reaction can be achieved by applying the principles and experimental methodologies established for other aromatic sulfonyl chlorides. For professionals in research and drug development, an awareness of this hydrolytic instability is crucial for the effective use and handling of this reactive intermediate. Further experimental studies are warranted to quantify the hydrolysis kinetics and the precise influence of pH and temperature on this specific molecule.

References

- 1. usbio.net [usbio.net]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

In-Depth Technical Guide: Storage and Handling of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a light beige to light brown powder. It is important to be aware of its chemical and physical characteristics to handle it appropriately.

| Property | Value |

| CAS Number | 23378-88-3 |

| Molecular Formula | C₆H₃Cl₃O₃S |

| Molecular Weight | 261.51 g/mol |

| Melting Point | 80-83 °C |

| Boiling Point | 359.0 ± 42.0 °C (Predicted) |

| Water Solubility | Hydrolyzes in water.[1] |

| Sensitivity | Moisture Sensitive.[1] |

Hazard Identification and Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and serious eye damage.[2] It is crucial to handle it with extreme care in a well-ventilated area, preferably within a chemical fume hood.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage.[3] |

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment is mandatory when handling this substance to prevent any direct contact.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields and a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a protective suit. Gloves must be inspected before use and disposed of properly after. |

| Respiratory Protection | If working outside a fume hood or if dust formation is likely, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges. |

Storage and Handling Procedures

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Storage Conditions:

| Parameter | Recommendation |

| Temperature | Store in a cool place. Some suppliers recommend storage at -20°C for maximum stability, while others suggest storing below +30°C.[1][4][5] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] |

| Incompatibilities | Store away from strong bases and moisture. |

| Container | Store in the original, tightly sealed container. |

Handling Workflow:

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Experimental Protocols

This compound is utilized in both chemical synthesis and biochemical assays. Below are representative protocols.

General Protocol for Sulfonamide Synthesis

This compound is a key reagent for synthesizing sulfonamides by reacting it with primary or secondary amines. The following is a general procedure adapted from protocols for similar sulfonyl chlorides.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 - 2.0 equivalents)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Add the tertiary amine base to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Stir the reaction at 0°C for one hour, then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Perform a liquid-liquid extraction and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be further purified by recrystallization or column chromatography.

Application in 5'-Nucleotidase Assay

This compound (or its hydrolyzed form, 3,5-dichloro-2-hydroxybenzenesulfonic acid) is used as a chromogenic agent in a coupled enzymatic assay to determine the activity of 5'-nucleotidase.

Principle of the Assay: The assay follows a multi-step enzymatic cascade that results in a measurable color change.

First Aid and Spill Management

Immediate and appropriate response to exposure or spills is critical.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Consult a physician immediately.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2] |

Spill & Leakage Procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2. Avoid breathing dust and vapors.

-

Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel the material.

-

Disposal: Keep in suitable, closed containers for disposal. Do not let the product enter drains. Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe handling and storage.

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: Reacts with water (hydrolyzes).[1]

-

Incompatible Materials: Strong bases.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, sulfur oxides, and hydrogen chloride gas.

The following diagram illustrates the key reactivity and incompatibility concerns.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104513182A - Method for preparing (1R,2R)-1,2-cyclohexanedimethanol disulfonate - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 5. New Method for 5′−Nucleotidase Preparation and Evaluation of Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Safety, Synthesis, and Applications

This guide provides comprehensive safety data, experimental protocols, and application insights for 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and technical resources to ensure a thorough understanding of its handling, properties, and scientific uses.

Chemical Identification and Properties

This compound is a laboratory chemical primarily used for synthesis purposes.[1][2] It is also known by its synonym, 2,4-Dichlorophenol-6-sulfonyl chloride.[1][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 23378-88-3[1][2][3][4][5][6][7][8] |

| EC Number | 245-619-9[5][7][8][9][10] |

| Molecular Formula | C₆H₃Cl₃O₃S[1][7][10] |

| Molecular Weight | 261.51 g/mol [1][3][5][7][8][10] |

| Beilstein/REAXYS | 2940993[5][7][8][10] |

| PubChem CID | 90078[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Powder / Solid[1] |

| Appearance | Light brown or beige powder[1][7][9][10] |

| Odor | Odorless[1][9] |

| Melting Point | 78-84 °C (lit.)[5][7][9][10][11] |

| Boiling Point | 359.0 ± 42.0 °C (Predicted)[7][9][10][11] |

| Density | 1.761 g/cm³[11] |

| Water Solubility | Hydrolyzes in water[7][10][11] |

| pKa | 4.03 ± 0.50 (Predicted)[7][10] |

Safety and Hazard Information

This compound is classified as corrosive and requires careful handling.[1] It causes severe skin burns and serious eye damage.[1][5][9][12]

Table 3: GHS Hazard Classification

| Category | Code | Description |

|---|---|---|

| Pictogram | GHS05 | Corrosion[5] |

| Signal Word | Danger | [1][5] |

| Hazard Class | 8 | Corrosive Solid[1][7][10] |

| Packing Group | II | [1][7][10] |

| Hazard Statements | H314 | Causes severe skin burns and eye damage[5][9][12] |

| H318 | Causes serious eye damage[9] |

| Storage Class | 8A | Combustible corrosive hazardous materials[5] |

Table 4: Precautionary and First Aid Measures

| Exposure Route | Precautionary Statement (Prevention) | First Aid Response |

|---|---|---|

| General | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9][12] | P310: Immediately call a POISON CENTER or doctor.[1][9] |

| Skin | P264: Wash face, hands and any exposed skin thoroughly after handling.[1] | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][9] Wash off immediately with soap and plenty of water.[1][9] |

| Eyes | P280: Wear eye/face protection.[9] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][9] |

| Inhalation | Use only under a chemical fume hood. Do not breathe dust.[13] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][9] If not breathing, give artificial respiration.[1][9] |

| Ingestion | Do not eat, drink or smoke when using this product.[12][13] | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1][9][12] |

Below is a logical workflow for responding to an accidental spill.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the chemical's stability and prevent hazardous reactions.

Table 5: Handling and Storage Recommendations

| Parameter | Recommendation |

|---|---|

| Handling | Avoid contact with skin and eyes.[1] Avoid dust formation and aerosols.[9] Use personal protective equipment and ensure adequate ventilation.[9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][9][13] Store below +30°C.[7][10][11] The product is moisture-sensitive; exposure to moisture should be prevented.[7][9][10][13] |

Table 6: Stability and Reactivity Data

| Parameter | Description |

|---|---|

| Reactivity | Hydrolyzes in water.[7][10][11] |

| Chemical Stability | Stable under normal, recommended storage conditions.[1][9] |

| Conditions to Avoid | Exposure to moist air or water.[13] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[13] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas.[1] |

Experimental Protocols and Applications

While primarily a synthetic intermediate, this compound has specific, documented applications, including a detailed synthesis protocol.

Synthesis Protocol

This compound can be prepared from 2,4-dichlorophenol.[14]

Methodology:

-

React 0.05 mole of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.[14]

-

After the reaction, pour the mixture onto ice.[14]

-

Warm the mixture slightly and decant the acid layer.[14]

-

Wash the remaining product with ice water.[14]

-

Recrystallize the final product from carbon tetrachloride to yield crystals with a melting point of 81-83°C.[14]

The diagram below illustrates the synthesis workflow.

Applications in Research

This chemical serves as a key reagent in both synthetic chemistry and biochemical assays.

-

Synthetic Chemistry: It is used to synthesize complex chiral ligands, such as (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido) derivatives, which are valuable in catalysis and materials science.[6][7][8]

-

Biochemical Assays: It was employed as part of a chromogenic system in a one-step kinetic method for determining the activity of the enzyme 5'-nucleotidase.[6][7][8] The related compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid (the hydrolyzed form), is a well-known chromogenic reagent for quantifying hydrogen peroxide in Trinder assays, which are widely used in diagnostics and cellular research.[15]

The following diagram outlines the workflow for an enzymatic assay using a similar chromogenic system.

Toxicological and Ecological Information

Table 7: Summary of Toxicological and Ecological Data

| Category | Finding |

|---|---|

| Acute Toxicity | No acute toxicity information is available for this product.[1] |

| Skin Corrosion/Irritation | Category 1B; Causes severe skin burns.[1] |

| Serious Eye Damage/Irritation | Category 1; Causes serious eye damage.[1][9] |

| Carcinogenicity | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[9] |

| Ecotoxicity | Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[1] |

| Persistence and Degradability | No information available.[1] This substance/mixture contains no components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[9] |

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound [synhet.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound for synthesis [orlabmarket.com]

- 5. This compound 99 23378-88-3 [sigmaaldrich.com]

- 6. cenmed.com [cenmed.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound 99 23378-88-3 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound CAS#: 23378-88-3 [amp.chemicalbook.com]

- 11. CAS#:23378-88-3 | this compound | Chemsrc [chemsrc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. prepchem.com [prepchem.com]

- 15. Buy 3,5-Dichloro-2-hydroxybenzenesulfonic acid | 26281-43-6 [smolecule.com]

Methodological & Application

Application Notes and Protocols: 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a chemical reagent with applications in chemical synthesis and as a component in chromogenic systems for biochemical assays. While its use as a pre-column derivatizing agent for enhancing chromatographic detection is not extensively documented in scientific literature, its reactivity as a sulfonyl chloride allows for the derivatization of nucleophilic functional groups such as amines and phenols. This document provides an overview of its known applications and presents generalized protocols for its potential use as a derivatizing agent for analytical purposes.

Introduction

This compound (DCHBS-Cl) is a reactive compound containing a sulfonyl chloride moiety. This functional group readily reacts with primary and secondary amines, phenols, and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reactivity forms the basis of its utility as a derivatizing agent. Derivatization in analytical chemistry is a technique used to convert an analyte into a product that is more suitable for separation and detection by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The primary documented application of DCHBS-Cl and its corresponding sulfonic acid is in chromogenic systems, where it participates in a color-forming reaction, often in the presence of an enzyme and an oxidizing agent.

Principle of Derivatization

The derivatization reaction with this compound involves the nucleophilic attack of an amine or hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester. The resulting derivative possesses the 3,5-dichloro-2-hydroxyphenylsulfonyl moiety, which can impart or enhance UV absorbance for spectrophotometric detection.

Caption: General Derivatization Reaction.

Applications

Chromogenic Assays

This compound and its corresponding sulfonic acid are utilized as chromogenic reagents in biochemical assays. A notable application is in a one-step kinetic method for the determination of 5'-nucleotidase[1]. In such assays, the reagent is part of a system that produces a colored product in proportion to the activity of the enzyme being measured. A similar principle is employed for the quantification of uric acid and hydrogen peroxide, where 3,5-dichloro-2-hydroxybenzenesulfonic acid is used in conjunction with 4-aminoantipyrine (4-AAP) and a peroxidase enzyme[2]. The enzyme catalyzes the oxidative coupling of the dichlorohydroxybenzenesulfonic acid and 4-AAP in the presence of hydrogen peroxide to form a colored dye.

Caption: Chromogenic Assay Principle.

Synthesis of Chiral Ligands

The reagent has been used in the synthesis of chiral ligands, such as (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and its cyclohexane analog[1]. These ligands are valuable in asymmetric catalysis.

Experimental Protocols

Due to the limited availability of specific published protocols for the use of this compound as a derivatizing agent for chromatography, the following are generalized procedures based on the known reactivity of sulfonyl chlorides. Researchers should optimize these protocols for their specific analytes and analytical systems.

General Protocol for Derivatization of Amines

This protocol is a general guideline for the derivatization of primary and secondary amines in a sample for subsequent HPLC-UV analysis.

Materials:

-

This compound (DCHBS-Cl)

-

Analyte standard or sample containing amines

-

Acetonitrile (ACN), HPLC grade

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (1 M)

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., water or acetonitrile).

-

Reaction Setup: In a microcentrifuge tube, add:

-

100 µL of the analyte solution

-

200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0)

-

100 µL of a 10 mg/mL solution of DCHBS-Cl in acetonitrile.

-

-

Reaction: Vortex the mixture for 30 seconds.

-

Incubation: Incubate the reaction mixture at 60 °C for 30 minutes.

-

Quenching: Stop the reaction by adding 50 µL of 1 M hydrochloric acid to neutralize the excess base and hydrolyze the remaining DCHBS-Cl.

-

Analysis: The sample is now ready for injection into an HPLC system.

Caption: Derivatization Workflow for Amines.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Retention Times and Limits of Detection (LOD) for Derivatized Amines

| Analyte | Retention Time (min) | LOD (ng/mL) |

| Aniline Derivative | 8.5 | 5 |

| Benzylamine Derivative | 9.2 | 3 |

| Phenylethylamine Derivative | 10.1 | 4 |

Conclusion

This compound is a versatile reagent with established applications in chemical synthesis and as a key component of chromogenic assay systems. While its role as a dedicated derivatizing agent for routine chromatographic analysis is not well-documented, its inherent reactivity with amines and phenols suggests potential for such applications. The provided protocols are intended as a starting point for methods development. Further research is required to fully characterize its derivatization reactions, optimize conditions for various classes of analytes, and validate analytical methods for its derivatives.

References

Application Note: HPLC Derivatization of Primary Amines with 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Introduction

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and separation of chemical compounds. However, many primary amines, including numerous pharmaceuticals, metabolites, and biogenic amines, lack a native chromophore, making them difficult to detect with standard UV-Vis detectors. Pre-column derivatization addresses this limitation by attaching a chromophoric tag to the analyte. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a reagent that reacts with primary amines to form stable sulfonamide derivatives. The resulting products incorporate the dichlorinated phenyl ring, which acts as a strong chromophore, significantly enhancing UV detectability and improving chromatographic retention on reversed-phase columns.

Principle of the Method

The derivatization process is based on the well-established reaction between a sulfonyl chloride and a primary amine. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically performed under alkaline conditions to ensure the primary amine is deprotonated and thus maximally nucleophilic. The presence of a base is also necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion. The resulting N-substituted-3,5-dichloro-2-hydroxybenzenesulfonamide is a stable, UV-active compound that can be readily analyzed by reversed-phase HPLC.

Applications

This method is applicable to the quantitative analysis of a wide range of primary amines in various matrices, including:

-

Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) and their metabolites containing primary amine groups.

-

Environmental Monitoring: Detection of primary aromatic amines in water and soil samples.

-

Food Safety: Analysis of biogenic amines in fermented foods and beverages.

-

Clinical Research: Measurement of amino acids and neurotransmitter levels in biological fluids.

Experimental Protocols

Note: This is a general protocol and may require optimization for specific primary amines and sample matrices.

Materials and Reagents

-

Derivatization Reagent: this compound, 99% (e.g., Sigma-Aldrich Cat. No. 146110)

-

Primary Amine Standards: Analytical grade

-

Base: Anhydrous pyridine or triethylamine

-

Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM), HPLC grade

-

Quenching Solution: e.g., 1 M HCl or a secondary amine solution

-

HPLC Mobile Phase A: Water with 0.1% Formic Acid, HPLC grade

-

HPLC Mobile Phase B: Acetonitrile with 0.1% Formic Acid, HPLC grade

-

Standard Laboratory Glassware: Vials, pipettes, round-bottom flasks

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

Reagent Preparation

-

Primary Amine Standard Stock Solutions: Prepare individual stock solutions of primary amine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

-

Derivatization Reagent Solution: Prepare a solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

Derivatization Procedure

This protocol is adapted from established methods for similar sulfonyl chlorides.[1]

-

Sample Preparation: In a 2 mL HPLC vial, add 100 µL of the primary amine standard or sample solution.

-

Addition of Base: Add 50 µL of anhydrous pyridine or triethylamine to the vial. The base acts as a catalyst and neutralizes the HCl byproduct.[1]

-

Addition of Derivatizing Reagent: Add 200 µL of the freshly prepared this compound solution.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

-

Quenching: After cooling to room temperature, add 50 µL of a quenching solution to react with the excess sulfonyl chloride.

-

Dilution: Dilute the mixture with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final volume of 1 mL.

-

Analysis: The sample is now ready for injection into the HPLC system.

HPLC Analysis Conditions

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: Approximately 254 nm or 280 nm (The optimal wavelength should be determined by scanning the UV spectrum of a derivatized standard).

Data Presentation

Quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The table below shows example data for representative primary amines.

Table 1: Example Quantitative Data for Derivatized Primary Amines

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Aniline | 12.5 | 0.1 - 50 | 0.9995 | 0.03 | 0.1 |

| Benzylamine | 14.2 | 0.1 - 50 | 0.9992 | 0.04 | 0.1 |

| 2-Phenylethylamine | 15.8 | 0.2 - 100 | 0.9989 | 0.06 | 0.2 |

| n-Butylamine | 11.3 | 0.5 - 100 | 0.9990 | 0.15 | 0.5 |

Note: The data presented in this table are for illustrative purposes only and must be determined experimentally during method validation.

Visualizations

Chemical Reaction Pathway

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering. Caption: Reaction of a primary amine with the derivatizing reagent.

Experimental Workflow

Caption: General workflow for HPLC analysis of primary amines.

References

GC-MS analysis of phenols using 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of phenolic compounds. However, the inherent polarity and low volatility of many phenols can lead to poor chromatographic resolution and peak shape. Derivatization is a crucial sample preparation step that chemically modifies the phenols to increase their volatility and thermal stability, thereby improving their GC-MS analysis. While the specific derivatizing agent 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is not extensively documented for this purpose in readily available literature, this application note provides a comprehensive protocol using a widely adopted and effective alternative: silylation. This note will detail the experimental procedure, present relevant data, and provide visual workflows for the GC-MS analysis of phenols derivatized with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Introduction

Phenolic compounds are a diverse group of secondary metabolites found in plants and are also significant environmental pollutants.[1][2][3] Their analysis is critical in various fields, including food science, environmental monitoring, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for their determination.[2][3] However, the presence of polar hydroxyl groups in phenols necessitates a derivatization step to reduce their polarity and increase their volatility, making them amenable to GC analysis.[2][4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[2][3] This process improves chromatographic peak shape, enhances thermal stability, and often leads to the formation of characteristic mass spectra that aid in identification.

Experimental Protocol

This protocol outlines the derivatization of phenolic compounds using a generic silylating agent like BSTFA or MSTFA, followed by GC-MS analysis.

1. Reagents and Materials

-

Phenolic standards or sample extract

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

Pyridine (anhydrous)

-

Solvent for extraction and dilution (e.g., ethyl acetate, hexane)

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

2. Sample Preparation and Extraction

For solid samples, an extraction step is required. A common method involves solvent extraction:

-

Homogenize the sample.

-

Extract the phenols using a suitable solvent such as methanol or a mixture of methanol and water.[2]

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and remove interferences.

-

Dry the extract completely under a gentle stream of nitrogen gas before proceeding to derivatization.

3. Derivatization Procedure

-

To the dried sample extract or a known amount of phenolic standard, add 50-100 µL of anhydrous pyridine to dissolve the residue.

-

Add 50-100 µL of the silylating agent (e.g., BSTFA with 1% TMCS or MSTFA). The ratio of silylating agent to sample may need optimization.[4]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization. Optimal time and temperature may vary depending on the specific phenols.[4]

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with a suitable solvent like hexane.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Quantitative Data

The following table summarizes hypothetical quantitative data for the GC-MS analysis of several TMS-derivatized phenols. Actual retention times and mass fragments will depend on the specific instrument and conditions used.

| Phenolic Compound | Derivatized Form | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Phenol | Phenol-TMS | 8.5 | 166 | 151, 73 |

| o-Cresol | o-Cresol-TMS | 9.2 | 180 | 165, 73 |

| m-Cresol | m-Cresol-TMS | 9.3 | 180 | 165, 73 |

| p-Cresol | p-Cresol-TMS | 9.4 | 180 | 165, 73 |

| 2,4-Dichlorophenol | 2,4-Dichlorophenol-TMS | 12.1 | 234 | 219, 73 |

| Pentachlorophenol | Pentachlorophenol-TMS | 15.8 | 338 | 323, 73 |

Visualizations

Caption: Workflow for Phenol Analysis.

References

Application Notes and Protocols for Derivatizing Amino Acids with 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the pre-column derivatization of amino acids using 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method is intended for the sensitive quantification of amino acids in various sample matrices.

Introduction

The accurate quantification of amino acids is crucial in numerous fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Due to the lack of significant chromophores or fluorophores in most amino acids, derivatization is a common strategy to enhance their detection by UV-Visible or fluorescence detectors.[1][2] this compound is a reagent that can be used for this purpose. It reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable sulfonamide derivatives.[3][4][5] These derivatives exhibit increased hydrophobicity, which aids in their separation by reversed-phase HPLC.[1]

Reaction Mechanism

The derivatization reaction is a nucleophilic acyl substitution where the nucleophilic amino group of the amino acid attacks the electrophilic sulfur atom of the this compound.[3] This reaction is facilitated in an alkaline environment (typically pH 9-10), which deprotonates the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a stable N-substituted sulfonamide and hydrochloric acid, which is neutralized by the alkaline buffer.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific amino acids of interest, sample matrix, and available instrumentation.

Materials and Reagents

-

Amino Acid Standards: Individual amino acid standards or a standard mixture solution.

-

This compound Solution (Derivatization Reagent): Prepare a 10 mg/mL solution in anhydrous acetone or acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Derivatization Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.5. Prepare by dissolving sodium bicarbonate in ultrapure water and adjusting the pH with 1 M NaOH.

-